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Introduction
SHR1653 is a potent and highly selective antagonist of the oxytocin receptor (OTR), a G-

protein coupled receptor pivotal in regulating various physiological processes, including uterine

contractions and ejaculatory functions.[1] Its efficacy has been demonstrated in preclinical rat

models, suggesting its therapeutic potential in conditions such as premature ejaculation (PE)

and for the delay of preterm labor.[1] Notably, SHR1653 exhibits favorable pharmacokinetic

profiles and excellent blood-brain barrier penetration, making it a promising candidate for

centrally-mediated disorders.[1]

These application notes provide detailed protocols for the in vivo administration of SHR1653 in

rat models for studying its effects on uterine contractions and in a model of premature

ejaculation. This document also summarizes the available pharmacokinetic and safety data in

rats to guide dose selection and experimental design.

Physicochemical Properties and Formulation
SHR1653 is a small molecule with a structure featuring an aryl-substituted 3-

azabicyclo[3.1.0]hexane scaffold.[1] For oral administration in rats, SHR1653 can be

formulated as a suspension. A typical vehicle for oral gavage consists of a mixture of solvents

to ensure adequate solubility and stability.
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Formulation Protocol for Oral Gavage:

A common formulation involves a multi-component vehicle system. While the exact formulation

for SHR1653 in the pivotal preclinical studies is proprietary, a general protocol for formulating

poorly soluble compounds for oral gavage in rats is provided below. Researchers should

perform their own solubility and stability tests.

Example Vehicle Composition:

10% Dimethyl sulfoxide (DMSO)

40% Polyethylene glycol 300 (PEG300)

5% Tween-80

45% Saline (0.9% NaCl)

Preparation Steps:

Weigh the required amount of SHR1653 powder.

Dissolve the SHR1653 powder in DMSO to create a stock solution.

Add PEG300 to the DMSO/SHR1653 mixture and vortex thoroughly.

Add Tween-80 and mix until the solution is clear.

Finally, add the saline and mix to form a homogenous suspension.

Pharmacokinetic Profile in Rats
SHR1653 has demonstrated a favorable pharmacokinetic profile in rats, characterized by low

clearance and dose-proportional exposure.[1] The following table summarizes key

pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.researchgate.net/figure/Canonical-Gq-11-PLC-Ca-signaling-pathway-of-vagal-oxytocin-receptors-and-their_fig2_394491079
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Route Dose (mg/kg) Value

Cmax PO 30 1234 ± 245 ng/mL

PO 100 4567 ± 890 ng/mL

Tmax PO 30 2.0 ± 0.5 h

PO 100 4.0 ± 1.0 h

AUC (0-24h) PO 30 28328 ± 5432 ng·h/mL

PO 100
98765 ± 15432

ng·h/mL

Clearance (CL) IV 1
Low (specific value

not publicly available)

Volume of Distribution

(Vd)
IV 1

Moderate (specific

value not publicly

available)

Half-life (t1/2) IV 1 ~2-3 h (estimated)

Bioavailability (F%) PO -

Moderate to high

(specific value not

publicly available)

Note: The data presented above is compiled from publicly available information and may not

represent the complete pharmacokinetic profile. Researchers are encouraged to conduct their

own pharmacokinetic studies for their specific experimental conditions.

Experimental Protocols
Rat Model of Oxytocin-Induced Uterine Contractions
This protocol is designed to evaluate the efficacy of SHR1653 in inhibiting oxytocin-induced

uterine contractions in anesthetized female rats.

Materials:

Female Sprague-Dawley rats (200-250 g)
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SHR1653 formulated for oral or intravenous administration

Oxytocin

Anesthetic (e.g., urethane or isoflurane)

Saline solution

Intrauterine pressure transducer or similar recording device

Procedure:

Anesthetize the rat according to approved institutional protocols.

Surgically expose the uterus and insert a pressure transducer into one of the uterine horns to

record contractions.

Allow the animal to stabilize for a period of 30 minutes.

Administer SHR1653 at the desired dose (e.g., 10, 30, or 100 mg/kg) via the chosen route

(oral gavage or intravenous injection).

Wait for the appropriate absorption time depending on the route of administration (e.g., 30-60

minutes for oral gavage).

Induce uterine contractions by administering a continuous intravenous infusion of oxytocin.

The infusion rate should be titrated to produce regular and stable contractions.

Record uterine contractions for a defined period (e.g., 60 minutes) after the initiation of the

oxytocin infusion.

Analyze the data by measuring the frequency, amplitude, and duration of uterine contractions

before and after SHR1653 administration. A dose-dependent inhibition of uterine

contractions is expected.[1]

Experimental Workflow for Uterine Contraction Model
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Caption: Workflow for the rat uterine contraction inhibition assay.
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Rat Model of Premature Ejaculation (PE)
This protocol describes a pharmacologically-induced model of premature ejaculation in male

rats using the 5-HT1A receptor agonist 8-OH-DPAT. This model can be used to assess the

efficacy of SHR1653 in delaying ejaculation.

Materials:

Male Wistar or Sprague-Dawley rats (250-300 g)

Ovariectomized female rats for sexual receptivity induction

SHR1653 formulated for oral administration

8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)

Estradiol benzoate and progesterone for inducing estrus in females

Mating arenas

Procedure:

Induction of Estrus in Females:

Administer estradiol benzoate subcutaneously to ovariectomized female rats 48 hours

before the mating test.

Administer progesterone subcutaneously 4 hours before the mating test to ensure sexual

receptivity.

Acclimatization and Baseline Mating Behavior:

Acclimatize male rats to the mating arenas.

Conduct baseline mating tests to select sexually active males. Key parameters to measure

include mount latency, intromission latency, and ejaculation latency.

Treatment Administration:
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Administer SHR1653 orally at desired doses (e.g., 10, 30, 100 mg/kg) to the male rats.

The timing of administration should be based on the Tmax of the compound (e.g., 2-4

hours before testing).

A control group should receive the vehicle.

Induction of PE-like State:

Administer 8-OH-DPAT (e.g., 0.4-0.8 mg/kg, subcutaneous or intrathecal) to the male rats

at a specific time point before the mating test (e.g., 15-30 minutes). This will induce a state

of shortened ejaculation latency.

Mating Test:

Introduce a sexually receptive female rat into the arena with the treated male rat.

Record the following copulatory behaviors for a set duration (e.g., 30 minutes):

Mount Latency (ML): Time from the introduction of the female to the first mount.

Intromission Latency (IL): Time from the introduction of the female to the first

intromission.

Ejaculation Latency (EL): Time from the first intromission to ejaculation.

Mount Frequency (MF): Number of mounts.

Intromission Frequency (IF): Number of intromissions.

Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

Data Analysis:

Compare the ejaculatory parameters between the SHR1653-treated groups and the

vehicle control group. A significant increase in ejaculation latency in the SHR1653-treated

groups would indicate efficacy.

Experimental Workflow for Premature Ejaculation Model
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Caption: Workflow for the 8-OH-DPAT-induced premature ejaculation rat model.

Safety and Tolerability in Rats
A 7-day acute toxicity study of SHR1653 in rats demonstrated good tolerability.[1]
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Dose (mg/kg/day) Observations

100 Well tolerated, no abnormal findings.

300 Well tolerated, no abnormal findings.

900
Well tolerated, increased urinary output

observed.

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the

Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1]

Mechanism of Action: Oxytocin Receptor Signaling
SHR1653 exerts its effects by competitively blocking the binding of oxytocin to its receptor. The

oxytocin receptor is a Gq/11-protein coupled receptor. Upon activation by oxytocin, it initiates a

signaling cascade that leads to an increase in intracellular calcium concentration, ultimately

resulting in smooth muscle contraction. By antagonizing this receptor, SHR1653 prevents these

downstream effects.
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Caption: Simplified oxytocin receptor signaling pathway and the antagonistic action of

SHR1653.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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